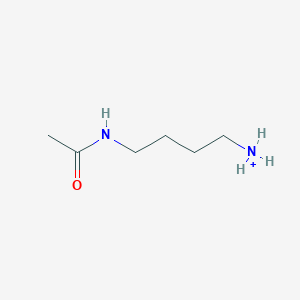

N-acetylputrescinium

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H15N2O+ |

|---|---|

Molecular Weight |

131.2 g/mol |

IUPAC Name |

4-acetamidobutylazanium |

InChI |

InChI=1S/C6H14N2O/c1-6(9)8-5-3-2-4-7/h2-5,7H2,1H3,(H,8,9)/p+1 |

InChI Key |

KLZGKIDSEJWEDW-UHFFFAOYSA-O |

SMILES |

CC(=O)NCCCC[NH3+] |

Canonical SMILES |

CC(=O)NCCCC[NH3+] |

Origin of Product |

United States |

Biosynthesis and Enzymatic Pathways of N Acetylputrescine and N Acetylputrescinium

Enzymatic Acetylation of Putrescine to N-acetylputrescine

The primary route for the formation of N-acetylputrescine involves the direct acetylation of its precursor, putrescine. This conversion is a pivotal step in polyamine metabolism, directing putrescine towards catabolism or excretion.

The principal enzyme catalyzing the conversion of putrescine to N-acetylputrescine is Putrescine N-acetyltransferase (PAT). wikipedia.org This enzyme is also widely known as spermidine (B129725)/spermine (B22157) N1-acetyltransferase (SSAT or SAT1), highlighting its broader role in polyamine homeostasis. biorxiv.orgnih.govbiorxiv.orgresearchgate.net SSAT/PAT is considered a rate-limiting enzyme in the catabolism of polyamines. researchgate.netphysiology.org

The reaction involves the transfer of an acetyl group from acetyl-CoA to one of the primary amino groups of putrescine. nih.govresearchgate.net While SSAT can act on spermidine and spermine, it also demonstrates activity towards putrescine. enzyme-database.orghmdb.ca This acetylation is a crucial first step in a metabolic pathway within astrocytes that leads to the synthesis of the neurotransmitter γ-aminobutyric acid (GABA). biorxiv.orgresearchgate.net By acetylating putrescine, PAT/SSAT initiates a sequence that ultimately converts a polyamine into a key inhibitory neurotransmitter. biorxiv.orgresearchgate.net

Table 1: Primary Biosynthesis of N-acetylputrescine

| Enzyme | Alternative Names | Substrates | Product | Key Function |

| Putrescine N-acetyltransferase (PAT) | Spermidine/spermine N1-acetyltransferase (SSAT/SAT1) | Putrescine, Acetyl-CoA | N-acetylputrescine, Coenzyme A | Initiates the catabolism of putrescine and the biosynthetic pathway to GABA in astrocytes. biorxiv.orgnih.govresearchgate.net |

In plants, particularly the model organism Arabidopsis thaliana, an alternative pathway for N-acetylputrescine synthesis has been identified that does not begin with free putrescine. This route originates from the amino acids ornithine and arginine. researchgate.netjipb.netnih.gov

Two key enzymes function in concert:

N-acetyltransferase 1 (NATA1) : This enzyme catalyzes the acetylation of ornithine to form Nδ-acetylornithine. researchgate.netresearchgate.net NATA1 can also directly acetylate putrescine, demonstrating its dual role in polyamine metabolism. nih.govresearchgate.net

Arginine Decarboxylase 1 (ADC1) : This enzyme, contrary to what its name might suggest for this pathway, acts on Nδ-acetylornithine, decarboxylating it to produce N-acetylputrescine. researchgate.netjipb.netnih.govresearchgate.net

Research has shown that NATA1 and ADC1 are both localized in the endoplasmic reticulum, which supports the model of them working together in a shared metabolic channel. researchgate.netjipb.netnih.govresearchgate.net This pathway represents a significant route for N-acetylputrescine production in certain plant species, often induced in response to stress. researchgate.net

Table 2: Alternative Biosynthesis of N-acetylputrescine in Arabidopsis

| Enzyme | Substrate | Product | Cellular Location (Arabidopsis) |

| N-acetyltransferase 1 (NATA1) | Ornithine | Nδ-acetylornithine | Endoplasmic Reticulum researchgate.netresearchgate.net |

| Arginine Decarboxylase 1 (ADC1) | Nδ-acetylornithine | N-acetylputrescine | Endoplasmic Reticulum researchgate.netresearchgate.net |

Putrescine N-acetyltransferase (PAT) Catalysis and Specificity

Catabolism and Interconversion Pathways Involving N-acetylputrescine

N-acetylputrescine is a key intermediate in an alternative pathway for the synthesis of GABA, primarily observed in astrocytes. wikipedia.org This multi-step process is distinct from the primary route of GABA synthesis from glutamate. wikipedia.org

The pathway proceeds as follows:

Monoamine Oxidase B (MAO-B) catalyzes the oxidative deamination of N-acetylputrescine to form N-acetyl-γ-aminobutyraldehyde. wikipedia.orgbiorxiv.orgresearchgate.net This reaction also generates hydrogen peroxide (H₂O₂) and ammonia (B1221849) as byproducts. researchgate.netresearchgate.netscientificarchives.com

Aldehyde Dehydrogenase (ALDH) , with studies pointing specifically to the ALDH1A1 isoform, then oxidizes N-acetyl-γ-aminobutyraldehyde into N-acetyl-γ-aminobutyric acid (N-acetyl-GABA). biorxiv.orgnih.govbiorxiv.orgresearchgate.net

Sirtuin 2 (SIRT2) , a deacetylase, completes the process by removing the acetyl group from N-acetyl-GABA to yield the final product, GABA. nih.govbiorxiv.orgresearchgate.net

This entire pathway provides a mechanism for astrocytes to generate GABA, which can then exert tonic inhibitory effects on surrounding neurons. biorxiv.orgresearchgate.net

Table 3: Metabolic Conversion of N-acetylputrescine to GABA

| Step | Enzyme | Substrate | Product |

| 1 | Monoamine Oxidase B (MAO-B) | N-acetylputrescine | N-acetyl-γ-aminobutyraldehyde wikipedia.orgresearchgate.net |

| 2 | Aldehyde Dehydrogenase (ALDH1A1) | N-acetyl-γ-aminobutyraldehyde | N-acetyl-γ-aminobutyric acid (N-acetyl-GABA) biorxiv.orgresearchgate.net |

| 3 | Sirtuin 2 (SIRT2) | N-acetyl-γ-aminobutyric acid | Gamma-Aminobutyric Acid (GABA) nih.govbiorxiv.org |

As previously noted, the enzyme responsible for acetylating putrescine (PAT) is the same as the one that acetylates spermidine and spermine (SSAT). biorxiv.org SSAT plays a central, rate-limiting role in the broader context of polyamine catabolism and interconversion. researchgate.netphysiology.orgmdpi.com

The general polyamine catabolic pathway involves two main enzymes:

Spermidine/spermine N1-acetyltransferase (SSAT) : This enzyme transfers an acetyl group from acetyl-CoA to spermidine or spermine, producing N1-acetylspermidine and N1-acetylspermine, respectively. mdpi.comportlandpress.comtandfonline.com This acetylation is a critical regulatory step that marks the polyamines for degradation.

Polyamine Oxidase (PAO) or Acetylpolyamine Oxidase (AcPAO) : This FAD-dependent enzyme acts on the acetylated polyamines. portlandpress.comtandfonline.com It oxidizes N1-acetylspermidine to produce putrescine, and N1-acetylspermine to produce spermidine. physiology.orgportlandpress.com

This two-step process, known as the polyamine interconversion pathway, allows the cell to dynamically regulate the levels of different polyamines, converting higher polyamines like spermine and spermidine back into putrescine. physiology.orgportlandpress.com The activity of SSAT is therefore crucial for maintaining polyamine homeostasis. researchgate.netphysiology.org

The metabolic fate of putrescine is determined by the relative activities of several competing enzymes. The diversion of putrescine towards N-acetylation, rather than its conversion into the higher polyamine spermidine, is a key regulatory node.

Several factors can influence this metabolic switch:

Regulation of Competing Enzymes : The decision to acetylate putrescine or to use it for spermidine synthesis depends on the balance of activity between SSAT and spermidine synthase.

Cellular Stress and Signaling : In plants, stressors can induce the expression of N-acetyltransferases like NATA1. nih.gov This increased acetylation diverts putrescine toward N-acetylputrescine, which can alter downstream signaling, such as reducing the production of hydrogen peroxide associated with other polyamine oxidation pathways. nih.gov

Substrate Concentration : In astrocytes, elevated levels of putrescine can drive the metabolic flux through the MAO-B-dependent pathway, leading to increased GABA synthesis. biorxiv.org

Charge Neutralization : Acetylation reduces the net positive charge of the polyamine molecule. oncotarget.com This can decrease its affinity for negatively charged cellular components like nucleic acids and may facilitate its transport and excretion from the cell. portlandpress.comoncotarget.com

Cellular and Organismal Metabolism and Biological Roles of N Acetylputrescine/n Acetylputrescinium

Mammalian and Human Metabolic Dynamics of N-acetylputrescine

N-acetylputrescine is an endogenous metabolite, meaning it is naturally produced within mammalian systems. Its presence and concentration can vary across different tissues and cell types, and it is involved in key metabolic pathways.

Endogenous Metabolite Status and Tissue/Cellular Distribution

N-acetylputrescine is recognized as an endogenous metabolite in mammals, including mice and humans. ebi.ac.ukebi.ac.uk It is a product of polyamine metabolism, specifically formed from the acetylation of putrescine. wikipedia.org Polyamines are crucial for cell growth, differentiation, and the synthesis of proteins and nucleic acids. oncotarget.com

The distribution of N-acetylputrescine is not uniform throughout the body. While it is found in various tissues, its production is notably restricted in most mammalian tissues, with the brain being a primary site of synthesis. nih.gov Studies have detected N-acetylputrescine in the plasma of patients with certain diseases, such as lung cancer and Parkinson's disease, suggesting it could serve as a potential biomarker. medchemexpress.comparkinsonsnewstoday.comclpmag.com For instance, in a rat model of lung squamous cell carcinoma, the concentration of N-acetylputrescine in the plasma increased significantly as the cancer progressed. medchemexpress.com Similarly, elevated levels have been observed in the blood of Parkinson's disease patients. parkinsonsnewstoday.com In septic acute kidney injury, the levels of N-acetylputrescine were found to be increased more than tenfold. mdpi.com Furthermore, higher levels of N-acetylputrescine have been noted in the frontal cortex of individuals with high levels of the nicotine (B1678760) metabolite cotinine (B1669453). medrxiv.org

In human lymphocyte cultures, radiolabeled N-acetylputrescine is synthesized from putrescine and can be released into the culture medium, with its production linked to the state of cell proliferation. medchemexpress.commedchemexpress.com

Table 1: Reported Distribution and Associations of N-acetylputrescine in Mammals

| Tissue/Fluid | Associated Condition/Observation | Species |

| Brain | Primary site of endogenous production; GABA synthesis | Mammals |

| Plasma | Elevated in lung cancer | Rats |

| Plasma | Elevated in Parkinson's disease | Humans |

| Plasma | Elevated in gram-negative bloodstream infections | Humans, Mice |

| Kidney | Elevated in septic acute kidney injury | - |

| Frontal Cortex | Elevated in individuals with high cotinine levels | Humans |

| Lymphocyte Culture | Released into medium; related to cell proliferation | Humans |

Involvement in GABA Synthesis within Astrocytes and Brain Regions

A significant role of N-acetylputrescine in the mammalian brain is its involvement in the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). wikipedia.org This metabolic pathway is particularly prominent in astrocytes, a type of glial cell in the central nervous system. researchgate.netmdpi.com

The synthesis of GABA from putrescine via N-acetylputrescine involves a series of enzymatic reactions:

Putrescine acetyltransferase (PAT) , also known as spermidine (B129725)/spermine (B22157) N1-acetyltransferase 1 (SAT1), converts putrescine to N-acetylputrescine. wikipedia.orgresearchgate.net

Monoamine oxidase B (MAO-B) then metabolizes N-acetylputrescine to N-acetyl-γ-aminobutyraldehyde. wikipedia.orgresearchgate.net

This intermediate is further converted to N-acetyl-γ-aminobutyric acid by an aldehyde dehydrogenase (ALDH) . wikipedia.org

Finally, an uncharacterized deacetylase enzyme removes the acetyl group to produce GABA. wikipedia.org

This pathway represents an alternative route for GABA synthesis, with the primary pathway starting from glutamate. wikipedia.org It is estimated that in the mouse brain, approximately 2-3% of GABA is synthesized from putrescine. wikipedia.org This astrocytic GABA can be released and subsequently inhibit neighboring neurons. researchgate.netmdpi.com This process has been observed in various brain regions, including the hippocampus, cerebellum, and striatum. wikipedia.orgresearchgate.net

Presence and Metabolic Fate in Cultured Mammalian Cells (e.g., Chinese Hamster Ovary (CHO) cells)

N-acetylputrescine has been identified as a metabolic by-product in cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells, which are widely used in the production of therapeutic proteins. nih.govnih.gov Its accumulation in the culture medium is considered a result of inefficient cellular metabolism. nih.govnih.gov

Studies have shown that the accumulation of N-acetylputrescine, along with other metabolites, can negatively impact cell growth and productivity. nih.govnih.govpnas.org For instance, the presence of N-acetylputrescine and other by-products was reported to reduce cell growth by approximately 27% and productivity by about 40%. nih.gov These inhibitory metabolites are often associated with the breakdown of amino acids and pathways like polyamine metabolism. nih.govnih.gov Flux balance analysis of CHO cell metabolism has been used to study the generation of N-acetylputrescine and other toxic metabolites, aiming to optimize culture media and improve cell performance. nih.gov

Association with Protein Metabolism and Broader Metabolic Network Linkages

N-acetylputrescine is intricately linked to broader metabolic networks, particularly protein and amino acid metabolism. oncotarget.com Polyamines, including putrescine and its acetylated form, are derived from amino acids like L-ornithine and L-arginine. oncotarget.com The acetylation of polyamines is a mechanism that can reduce their positive charge, which in turn can affect their interactions with negatively charged molecules like DNA and RNA, thereby influencing processes like gene expression and protein synthesis. medchemexpress.commedchemexpress.comoncotarget.com

The catabolism of polyamines, which involves acetylation, is a crucial aspect of maintaining polyamine homeostasis within the cell. oncotarget.com Altered polyamine metabolism, indicated by changes in the levels of metabolites like N-acetylputrescine, has been associated with various pathological conditions, including cancer. oncotarget.com For example, increased polyamine metabolism is a characteristic feature of colorectal cancer progression. oncotarget.com High levels of N-acetylputrescine could also be indicative of increased protein breakdown. medrxiv.org

Significance of N-acetylputrescine in Microbial Systems

Beyond its role in mammals, N-acetylputrescine is also a significant metabolite in microbial systems, particularly in the context of bacterial infections.

Contribution to Bacterial Pathogenesis and Antimicrobial Resistance via Bacterial SpeG Enzyme Activity in Bloodstream Infections

Recent research has highlighted the critical role of N-acetylputrescine in the pathogenesis of gram-negative bloodstream infections (BSIs). nih.govnih.gov Metabolomic studies of plasma from patients with gram-negative BSIs revealed elevated levels of N-acetylputrescine that were of bacterial origin. nih.govbiorxiv.org Higher levels of this metabolite were associated with poorer clinical outcomes. nih.govnih.gov

The bacterial enzyme responsible for the acetylation of putrescine to N-acetylputrescine in these pathogens is spermidine N-acetyltransferase, commonly known as SpeG. nih.govnih.govmerfi-online.com This enzyme has been identified in gram-negative pathogens such as Escherichia coli. nih.gov

The production of N-acetylputrescine by SpeG is not merely a metabolic by-product but plays an active role in bacterial survival and virulence. nih.gov Blocking the activity of SpeG has been shown to reduce bacterial proliferation and slow the progression of pathogenesis. nih.govnih.gov Furthermore, inhibiting SpeG activity leads to increased permeability of the bacterial membrane. nih.gov This increased permeability enhances the intracellular accumulation of antibiotics, suggesting a strategy to overcome antimicrobial resistance in clinical isolates. nih.govnih.gov Therefore, targeting the microbial pathway of putrescine acetylation represents a promising new therapeutic approach for combating challenging bacterial infections. nih.gov

Constituent of Microbial Cell Wall Components (e.g., Cyanelle Peptidoglycan in Glaucocystophyte Algae)

N-acetylputrescine is a notable and characteristic component of the peptidoglycan layer in the cyanelles of glaucocystophyte algae. nih.govnih.gov Cyanelles are unique plastids that possess a peptidoglycan wall, a feature reminiscent of their cyanobacterial ancestors, situated between their inner and outer envelope membranes. researchgate.net Detailed chemical analysis, including high-performance liquid chromatography and mass spectrometry, has confirmed the presence of N-acetylputrescine modifying the peptidoglycan structure in several species of these unicellular algae. nih.govasm.org

Research has specifically identified this compound in the cyanelles of Glaucocystis nostochinearum, Cyanoptyche gloeocystis, and Cyanophora paradoxa. nih.govnih.govresearchgate.net In these organisms, the peptidoglycan is modified by N-acetylputrescine, highlighting a specific biochemical trait within this algal group. nih.govnih.gov This modification distinguishes their cell walls and is a key area of study for understanding the evolution and biochemistry of these primitive plastids. researchgate.net

| Organism | Finding | Reference |

|---|---|---|

| Glaucocystis nostochinearum | Peptidoglycan is modified with N-acetylputrescine. | nih.govnih.gov |

| Cyanoptyche gloeocystis | Peptidoglycan is modified with N-acetylputrescine. | nih.govnih.gov |

| Cyanophora paradoxa | Peptidoglycan is demonstrated to be modified with N-acetylputrescine. | nih.govresearchgate.net |

Metabolism in Specific Microorganisms (e.g., Corynebacterium, Acanthamoeba culbertsoni, Filarial Parasites)

The metabolism of N-acetylputrescine varies significantly across different microorganisms, playing distinct roles in their physiology.

Corynebacterium : In the industrial biotechnology workhorse Corynebacterium glutamicum, N-acetylputrescine is recognized as a significant by-product during the engineered production of compounds like putrescine and gamma-aminobutyric acid (GABA). nih.govnih.gov Its formation results from the acetylation of putrescine, a reaction catalyzed by a native polyamine N-acetyltransferase encoded by the snaA gene. nih.govresearchgate.net This enzyme utilizes acetyl-CoA to transfer an acetyl group to putrescine. nih.gov For metabolic engineering purposes aimed at maximizing putrescine or GABA yield, the snaA gene is often deleted. nih.govfrontiersin.org This genetic modification successfully eliminates the accumulation of N-acetylputrescine, thereby redirecting the metabolic flux towards the desired product and increasing production yields by as much as 41% in some strains. nih.gov

Acanthamoeba culbertsoni : This free-living pathogenic amoeba contains appreciable amounts of N-acetylputrescine as part of its natural polyamine pool, alongside 1,3-diaminopropane, spermidine, and putrescine. nih.gov The organism possesses a cytosolic polyamine N-acetyltransferase that catalyzes the acetylation of putrescine, spermidine, and spermine. researchgate.net This enzyme is crucial for the polyamine metabolic pathway that leads to the production of 1,3-diaminopropane, the major polyamine found in this amoeba. researchgate.net

Filarial Parasites : In parasitic nematodes such as Onchocerca volvulus and Ascaris suum, N-acetylputrescine is an excretory product involved in polyamine degradation. nih.govnih.gov These parasites contain a distinct putrescine N-acetyltransferase that preferentially acetylates putrescine and other diamines over polyamines. nih.gov This enzyme is part of a pathway that regulates the levels of excess polyamines. After spermidine and spermine are converted back to putrescine, the putrescine N-acetyltransferase acetylates it, creating a suitable transport product for excretion from the cell. nih.govnih.gov This metabolic step is considered a potential target for antifilarial drug design, as the enzyme differs from those found in mammals. nih.govpan.pl

| Microorganism | Enzyme | Metabolic Role of N-acetylputrescine | Reference |

|---|---|---|---|

| Corynebacterium glutamicum | Polyamine N-acetyltransferase (SnaA) | By-product of engineered putrescine/GABA production. | nih.govresearchgate.net |

| Acanthamoeba culbertsoni | Polyamine N-acetyltransferase | Intermediate in the production of 1,3-diaminopropane. | nih.govresearchgate.net |

| Filarial Parasites (e.g., Onchocerca volvulus) | Putrescine N-acetyltransferase | Excretory product for polyamine degradation and regulation. | nih.govnih.gov |

Interactions within Gut Microbiota Metabolism and Host Health

N-acetylputrescine is a metabolite produced by the metabolic activity of the gut microbiota, reflecting the intricate relationship between microbial processes and host physiology. nih.gov Its presence and concentration in the gut can be influenced by the composition of the microbial community, which in turn is affected by factors like diet and health status. frontiersin.org For instance, studies have shown that the fecal metabolome of breast-fed (BF) infants is enriched in N-acetylputrescine compared to formula-fed infants. frontiersin.org This difference is associated with distinct gut microbiota compositions, where bacteria like Bifidobacterium and Lactobacillus show a significant positive correlation with N-acetylputrescine levels. frontiersin.org

In the context of disease, the levels of N-acetylputrescine can be significantly altered. In patients with Clostridium difficile-associated diarrhea (CDAD), particularly those with toxin-producing strains, a notable depletion of N-acetylputrescine in the gut environment has been observed. nih.gov This contrasts with elevated levels seen in other inflammatory conditions like ulcerative colitis, suggesting that different diseases are associated with specific gut metabolic profiles. nih.gov The reduction in N-acetylputrescine in CDAD may point to a decreased activity of putrescine-modifying enzymes within the gut bacteria due to the pathogen's influence. nih.gov These findings underscore N-acetylputrescine as a biomarker reflecting the functional state of the gut microbiome and its impact on host health. dntb.gov.ua

Functions of N-acetylputrescine in Plant Physiology

Involvement in Plant Growth and Development

N-acetylputrescine is an integral part of the polyamine metabolic network that regulates numerous aspects of plant growth and development. mdpi.com Polyamines are essential for fundamental processes such as cell division, organogenesis, embryogenesis, and root development. mdpi.comresearchgate.net In the model plant Arabidopsis thaliana, the synthesis of N-acetylputrescine is primarily catalyzed by the enzyme N-ACETYLTRANSFERASE ACTIVITY1 (NATA1), which converts putrescine into its acetylated form. nih.govnih.gov

This acetylation step is a critical regulatory node. By acetylating putrescine, NATA1 competes with spermidine synthase, which uses the same substrate to produce higher polyamines like spermidine and spermine. nih.govnih.gov This competition helps to fine-tune the balance of different polyamines, which is crucial for normal development. For example, modulating the levels of putrescine and its derivatives has been shown to affect root meristem size, indicating a complex regulatory role for the entire pathway in controlling plant architecture. researchgate.net The synthesis of N-acetylputrescine can also occur via a pathway involving the enzyme Arginine Decarboxylase 1 (ADC1), which converts Nδ-acetylornithine into N-acetylputrescine, highlighting multiple routes for its production. mdpi.comresearchgate.net

Response to Abiotic (e.g., Cold) and Biotic (e.g., Bacterial Pathogen) Stress Conditions

The metabolism of N-acetylputrescine is highly responsive to both environmental (abiotic) and pathogenic (biotic) stresses, playing a key role in plant adaptation and defense. nih.govfrontiersin.org

Abiotic Stress: Plants accumulate polyamines, including their acetylated forms, in response to a wide range of abiotic stresses such as cold, drought, and high salinity. nih.govnih.gov In Arabidopsis thaliana, the ADC1 enzyme, which contributes to N-acetylputrescine synthesis, is notably induced by cold stress. researchgate.netmdpi.com This suggests a specific role for this pathway in cold acclimation. The accumulation of polyamines under stress conditions is thought to help protect cellular components and maintain osmotic balance. nih.gov Exogenous application of putrescine, a direct precursor to N-acetylputrescine, has been shown to improve tolerance to chilling stress in tomato plants by reducing oxidative damage. mdpi.com

Biotic Stress: The role of N-acetylputrescine in biotic stress is particularly evident in plant-pathogen interactions. nih.gov During infection by the bacterial pathogen Pseudomonas syringae, the bacterium releases a phytotoxin called coronatine, which mimics the plant defense hormone jasmonic acid. nih.govnih.gov Coronatine strongly induces the expression of the plant's NATA1 gene. nih.gov The resulting NATA1 enzyme then acetylates putrescine, converting it to N-acetylputrescine. nih.govnih.gov This action depletes the pool of free putrescine, which is a precursor for the synthesis of spermidine and spermine. These higher polyamines are substrates for polyamine oxidases (PAOs) that produce hydrogen peroxide (H₂O₂), a key signaling molecule in the plant's defensive hypersensitive response. nih.govnih.gov By shunting putrescine towards N-acetylputrescine, the pathogen effectively suppresses this H₂O₂-based defense, making the plant more susceptible to infection. nih.gov

| Stress Type | Plant Response/Mechanism | Key Enzyme(s) Involved | Reference |

|---|---|---|---|

| Abiotic (Cold) | Involved in cold acclimation. | Arginine Decarboxylase 1 (ADC1) | researchgate.netmdpi.com |

| Biotic (P. syringae) | Pathogen induces NAcP synthesis to suppress host H₂O₂-based defense. | N-ACETYLTRANSFERASE ACTIVITY1 (NATA1) | nih.govnih.gov |

Interconnections with Plant Hormone Signaling and Photosynthesis Efficiency

Plant Hormone Signaling: The N-acetylputrescine pathway is deeply intertwined with plant hormone signaling networks, particularly those involving jasmonic acid (JA) and abscisic acid (ABA). nih.govmdpi.com The most direct link is the strong induction of the NATA1 gene by JA and its bacterial mimic, coronatine, which places N-acetylputrescine synthesis downstream of this key defense hormone. nih.govnih.gov Furthermore, the broader polyamine pool, which N-acetylputrescine levels help to regulate, exhibits extensive crosstalk with multiple hormones. mdpi.com Putrescine levels are positively associated with the signaling of ABA and auxin, hormones that govern stress responses and development, respectively. mdpi.com By influencing the balance of putrescine, spermidine, and spermine, the acetylation process indirectly modulates these hormonal pathways, affecting everything from stress tolerance to root growth. researchgate.netmdpi.com

Photosynthesis Efficiency: While direct studies on N-acetylputrescine's effect on photosynthesis are limited, the broader polyamine family is known to play a protective role for the photosynthetic apparatus, especially under stress. frontiersin.org Polyamines can modulate the activity of photosystem II and are involved in regulating energy production and dissipation within the chloroplast. frontiersin.org In poplar trees, higher concentrations of both putrescine and acetylated putrescine in leaves were observed under certain nitrogen fertilization regimes that also affected photosynthetic nitrogen use efficiency. frontiersin.org Moreover, the exogenous application of putrescine has been shown to increase photosynthetic rates in cauliflower plants under heat stress, partly by affecting stomatal closure, a process linked to H₂O₂ signaling derived from polyamine oxidation. mdpi.com This suggests that by being part of the polyamine homeostatic mechanism, N-acetylputrescine metabolism can indirectly contribute to maintaining photosynthetic efficiency during adverse conditions.

| Enzyme | Abbreviation | Function | Plant Example | Reference |

|---|---|---|---|---|

| N-ACETYLTRANSFERASE ACTIVITY1 | NATA1 | Catalyzes the acetylation of putrescine to form N-acetylputrescine. | Arabidopsis thaliana | nih.govnih.gov |

| Arginine Decarboxylase 1 | ADC1 | Converts Nδ-acetylornithine to N-acetylputrescine; also involved in putrescine synthesis from arginine. | Arabidopsis thaliana | researchgate.netmdpi.com |

Molecular Regulation and Homeostatic Dynamics of N Acetylputrescine Metabolism

Enzymatic Regulation and Kinetic Studies of Acetyltransferases and Oxidases

The synthesis and degradation of N-acetylputrescine are governed by the action of specific enzymes, primarily acetyltransferases and oxidases. The kinetics of these enzymes reveal their substrate specificities and regulatory roles in controlling polyamine levels.

Acetyltransferases catalyze the transfer of an acetyl group from acetyl-CoA to putrescine, forming N-acetylputrescine. ontosight.ai This acetylation is a crucial step in polyamine catabolism and homeostasis. nih.govebi.ac.uk In bacteria like E. coli, the enzyme SpeG has been identified as the primary catalyst for this reaction. nih.gov In humans, spermidine (B129725)/spermine (B22157) N1-acetyltransferase 1 (SAT1) is the homologous enzyme, though it shows a significantly higher Michaelis constant (Km) for putrescine compared to bacterial SpeG, suggesting it is less efficient at acetylating putrescine under normal physiological conditions. nih.gov In nematodes such as Ascaris suum and Onchocerca volvulus, a distinct putrescine N-acetyltransferase has been identified which preferentially acetylates diamines like putrescine over longer polyamines. ebi.ac.uknih.gov The activity of the A. suum enzyme is competitively inhibited by its product, N-acetylputrescine, indicating a feedback regulation mechanism. nih.gov

Oxidases are involved in the subsequent catabolism of N-acetylputrescine. In a pathway for GABA synthesis, N-acetylputrescine is oxidized by monoamine oxidase B (MAO-B) to N-acetyl-γ-aminobutyraldehyde. wikipedia.org In foetal bovine serum, a specific putrescine oxidase has been identified that demonstrates high affinity for putrescine and also acts on N-acetylputrescine. nih.gov This enzyme's activity is distinct from the more common spermidine oxidase found in adult bovine serum. nih.gov

| Enzyme | Organism | Substrate | Km (µM) | Source |

|---|---|---|---|---|

| Putrescine N-acetyltransferase | Ascaris suum (nematode) | Putrescine | 250 | nih.gov |

| Putrescine N-acetyltransferase | Onchocerca volvulus (nematode) | Putrescine | 330 | nih.gov |

| Spermidine/spermine acetyltransferase 1 (SAT1) | Human | Putrescine | 8700 | nih.gov |

| Spermidine/spermine acetyltransferase 1 (SAT1) | Human | Spermidine | 22 - 58 | uniprot.org |

| Spermidine/spermine acetyltransferase 1 (SAT1) | Human | Spermine | 3.7 - 5.7 | uniprot.org |

| Diamine acetyltransferase | Candida boidinii (yeast) | Putrescine | - (pH optimum 8.8) | nih.gov |

| Putrescine Oxidase | Bovine (foetal serum) | Putrescine | 2.6 | nih.gov |

Genetic and Transcriptional Control Mechanisms Governing Metabolic Enzymes (e.g., ADC, NATA genes in plants)

The expression of genes encoding metabolic enzymes is a critical control point for N-acetylputrescine homeostasis, particularly in response to environmental stimuli. In plants, the polyamine biosynthetic pathway is subject to extensive transcriptional regulation.

In Arabidopsis thaliana, two key genes involved in a specific pathway for N-acetylputrescine synthesis are Arginine Decarboxylase 1 (ADC1) and N-acetyltransferase 1 (NATA1). researchgate.net ADC1 can convert N-acetylornithine to N-acetylputrescine, while NATA1 catalyzes the acetylation of ornithine to N-acetylornithine and also the acetylation of putrescine to N-acetylputrescine. researchgate.nettandfonline.com The expression of NATA1 is strongly induced by the plant defense signaling molecule jasmonic acid and by coronatine, an effector molecule from the pathogen Pseudomonas syringae. nih.gov This suggests that pathogens can manipulate host polyamine metabolism to their advantage. nih.gov Overexpression of NATA1 leads to increased N-acetylputrescine accumulation and can diminish defense-related hydrogen peroxide production, which is normally generated from the oxidation of spermidine and spermine. nih.gov

The Arginine Decarboxylase (ADC) genes are rate-limiting in plant polyamine biosynthesis. frontiersin.orgnih.gov In Arabidopsis, ADC1 expression is constitutive and responsive to cold and pathogens, while ADC2 is upregulated by abiotic stresses like salt, drought, and wounding. researchgate.net Transgenic rice plants that overexpress the Datura stramoniumadc gene show increased putrescine production under drought stress, which in turn promotes the synthesis of spermidine and spermine, conferring drought tolerance. nih.gov This highlights the central role of ADC gene regulation in stress responses. nih.gov The double knockout of ADC1 and ADC2 in Arabidopsis is lethal, indicating that these genes are essential for normal seed development. nih.gov

In mammals, the regulation is also complex. For example, the gene for ornithine decarboxylase (ODC), which produces putrescine, is a transcriptional target of the proto-oncogene Myc, whose activity is linked to the mTORC1 signaling pathway. oup.com This connects polyamine biosynthesis, including the generation of the precursor for N-acetylputrescine, to fundamental pathways controlling cell growth and proliferation. oup.com

Cellular Compartmentation and Transport Mechanisms influencing N-acetylputrescine Levels

The subcellular localization of metabolic pathways is a key feature of their regulation, preventing futile cycles and allowing for distinct control of metabolite pools. The synthesis of putrescine and N-acetylputrescine is spatially organized within the cell.

In plants like Arabidopsis, putrescine synthesis is largely excluded from the cytoplasm. biorxiv.org The enzymes ADC1 and NATA1, which collaborate to produce N-acetylputrescine, are both localized to the endoplasmic reticulum (ER). researchgate.netresearchgate.net Other enzymes involved in putrescine synthesis are found in chloroplasts and potentially mitochondria, suggesting that different organelles house distinct pathways for polyamine production. researchgate.netbiorxiv.org The localization of N-acetylputrescine synthesis in the ER may facilitate its transport between cells through plasmodesmata or its secretion via vesicles. biorxiv.org

In contrast, in the yeast Candida boidinii, the diamine acetyltransferase responsible for acetylating putrescine is located in the mitochondria. nih.govsci-hub.se This contrasts with mammalian cells, where the primary polyamine acetyltransferase, SAT1, is found in the cytoplasm. nih.govhmdb.ca

Acetylation itself serves as a mechanism to regulate polyamine concentrations and facilitate their transport. The acetylation of putrescine neutralizes its positive charge, which can alter its interactions with negatively charged molecules like DNA and RNA. nih.gov This modification is also considered a preparatory step for exporting excess polyamines from the cell for excretion, thereby playing a crucial role in maintaining intracellular polyamine homeostasis. ebi.ac.uknih.gov

Advanced Research Methodologies for N Acetylputrescine and N Acetylputrescinium Analysis

High-Resolution Metabolomics Approaches

High-resolution metabolomics employs sophisticated analytical platforms to comprehensively identify and quantify metabolites like N-acetylputrescine in biological samples. These approaches are fundamental in elucidating the metabolic pathways and discovering biomarkers associated with physiological and pathological states.

Chromatography is a cornerstone for the separation and analysis of N-acetylputrescine and other polyamines from complex biological samples such as urine, plasma, and tissues. nih.gov Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used, often requiring derivatization of the analytes to enhance their chromatographic properties and detection. nih.gov

Gas Chromatography (GC) is a powerful supplementary technique to HPLC for polyamine analysis. nih.gov It typically requires the isolation and derivatization of the amines before analysis. nih.gov A GC method was developed for determining monoacetylpolyamines, including N-acetylputrescine, in human urine. nih.gov This process involves isolating the amines by silica (B1680970) gel column chromatography and then reacting them with ethyl chloroformate to form derivatives suitable for GC analysis with a Flame Ionization Detector (FID). nih.govscioninstruments.com This method allows for accurate measurement at the nanomole level. nih.gov GC can also be paired with a Nitrogen-Phosphorus Detector (NPD), a selective and high-sensitivity detector for organic nitrogen compounds. koreascience.krshimadzu.com This has been used for the simultaneous determination of free and acetyl-conjugated polyamines. dntb.gov.ua The Electron-Capture Detector (ECD), which is highly sensitive to electrophilic compounds, is another option, particularly for halogenated derivatives of the analytes. shimadzu.comscience.gov

Table 1: Comparison of Chromatographic Techniques for N-acetylputrescine Analysis This table is interactive and can be sorted by clicking on the column headers.

| Technique | Detector | Derivatization | Sample Type | Key Findings | Citations |

|---|---|---|---|---|---|

| HPLC | Fluorescence (o-phthalaldehyde) | Post-column | Urine | Sensitive and reproducible method for urinary acetylated polyamines. | nih.gov |

| HPLC | Fluorescence (Fluorescamine) | Pre-column | Serum | Highly sensitive and simple method for free and total polyamines. | researchgate.net |

| HPLC | Fluorescence (OPA-NAC) | Pre-column (in-line) | Biological Fluids, Tissues, Cells | Rapid, sensitive, specific, and automated analysis. Detection limit of 0.5 nmol/ml. | researchgate.netresearchgate.net |

| HPLC | UV-Vis (198 nm) | Pre-column (Benzoylation) | Food | Increased absorbance in acetonitrile (B52724); detection limits below 0.1 mg/kg. | foodandnutritionresearch.net |

| HPLC | Electrochemical | Post-column (Enzyme Reactor) | Urine | Simultaneous measurement of free and acetylated polyamines. | nih.gov |

| GC | Flame Ionization (FID) | Pre-column (Ethyl Chloroformate) | Urine | Accurate determination at the nanomole level. | nih.gov |

| GC | Nitrogen-Phosphorus (NPD) | Pre-column | Urine | Simultaneous determination of 5 free and 4 acetylated polyamines. | koreascience.krdntb.gov.ua |

| GC | Electron-Capture (ECD) | Pre-column | Tissues | Extremely sensitive for compounds with high electron affinity. | science.gov |

Mass Spectrometry (MS), particularly when coupled with chromatographic separation like HPLC or GC, has become an indispensable tool for both targeted and untargeted metabolomics studies of N-acetylputrescine.

Untargeted Metabolomics aims to capture a broad snapshot of all measurable metabolites in a sample to identify significant differences between experimental groups. In a study on sepsis, untargeted gas chromatography-mass spectrometry (GC-MS) was used to analyze metabolism profiles. imrpress.comimrpress.com This approach identified N-acetylputrescine as a potential candidate biomarker to distinguish sepsis and systemic inflammatory response syndrome (SIRS) patients from healthy controls. imrpress.comimrpress.com Similarly, an untargeted metabolomics study on patient and mouse plasma samples identified elevated levels of bacterially-derived N-acetylputrescine during gram-negative bloodstream infections, with higher levels associated with worse clinical outcomes. nih.gov

Targeted Metabolomics focuses on the precise measurement of a predefined set of metabolites. This approach offers higher sensitivity and quantitative accuracy compared to untargeted methods. Targeted liquid chromatography–mass spectrometry (LC–MS) has been used to confirm and quantify the elevation of N-acetylputrescine in bloodstream infections. nih.gov An ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method was developed for the targeted analysis of the polyamine metabolome, including N-acetylputrescine, in the plasma of rats. oncotarget.com This study identified N-acetylputrescine as a potential early biomarker for squamous cell carcinoma of the lung (SCCL). oncotarget.com Another targeted method used negative-ion chemical ionization/mass spectrometry with deuterium-labeled internal standards to achieve high sensitivity and specificity for polyamine analysis in plasma, with detection limits in the low picomole range. In a study on Parkinson's disease, a validated LC-MS/MS procedure was employed for the quantitative assessment of N-acetylputrescine in plasma samples, identifying it as a key component of a diagnostic biomarker panel. researchgate.netresearchgate.net

Table 2: Research Findings from Mass Spectrometry-Based Analysis of N-acetylputrescine This table is interactive and can be sorted by clicking on the column headers.

| Research Area | MS Approach | Key Finding | Significance | Citations |

|---|---|---|---|---|

| Sepsis | Untargeted GC-MS | N-acetylputrescine identified as a candidate biomarker to distinguish sepsis/SIRS from healthy controls. | Potential for early and differential diagnosis of sepsis. | imrpress.comimrpress.com |

| Bacterial Infections | Targeted & Untargeted LC-MS | Elevated N-acetylputrescine of bacterial origin in bloodstream infections is linked to worse outcomes. | Highlights a potential therapeutic target in pathogenic bacteria. | nih.gov |

| Lung Cancer | Targeted UHPLC-MS/MS | N-acetylputrescine levels increased with the progression of SCCL in a rat model. | Potential as an early diagnostic biomarker for lung cancer. | oncotarget.com |

| Parkinson's Disease | Targeted LC-MS/MS | Plasma N-acetylputrescine was significantly increased in patients and is part of a diagnostic panel. | Offers utility as a biomarker for neurological disease diagnosis. | researchgate.netresearchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed structural and quantitative information on metabolites in biological samples. While specific studies focusing solely on N-acetylputrescine using NMR are not extensively detailed in the provided context, NMR is a major platform in metabolomics for analyzing the full range of small molecules. It is used to identify and quantify compounds in complex mixtures like biofluids and tissue extracts, often without the need for chromatographic separation or chemical derivatization. Its application in metabolic studies allows for the elucidation of metabolic pathways and the dynamic changes that occur in response to stimuli or disease. In the broader context of polyamine research, NMR would be instrumental in confirming the chemical structure of novel metabolites and in tracing the flow of isotopes in metabolic flux analysis to understand the synthesis and catabolism pathways involving N-acetylputrescine.

Mass Spectrometry (MS)-based Metabolomics Profiling (Targeted and Untargeted) for Identification and Quantification

Integrated Omics Technologies for Comprehensive Pathway Elucidation

To gain a holistic understanding of the biological roles of N-acetylputrescine, researchers are increasingly turning to integrated omics technologies. This approach combines data from metabolomics with other omics fields such as genomics, transcriptomics, and proteomics. For instance, a study on Parkinson's disease utilized an integrative approach combining multi-omics data to highlight the interrelationships between biomolecules like N-acetylputrescine and the clinical phenotype of the disease. researchgate.netresearchgate.net By correlating changes in N-acetylputrescine levels with gene expression (transcriptomics) and protein abundance (proteomics), researchers can more accurately map the metabolic pathways it is involved in. For example, identifying the enzymes responsible for its synthesis and degradation (e.g., SpeG in bacteria) and understanding how their expression is regulated provides a more complete picture of its function in both health and disease. nih.gov This comprehensive view is crucial for elucidating complex disease mechanisms and identifying novel therapeutic targets.

Computational and Bioinformatics Tools for Metabolic Network Reconstruction and Analysis

Computational and bioinformatics tools are essential for interpreting the large and complex datasets generated by high-resolution metabolomics and integrated omics studies. These tools aid in metabolic network reconstruction and analysis.

Metabolic Pathway Analysis: Databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) are used to enrich metabolic pathways from lists of differential metabolites identified in omics studies. imrpress.comimrpress.com For example, in sepsis research, metabolites identified via GC-MS were mapped to KEGG pathways to understand the systemic metabolic disturbances. imrpress.comimrpress.com

Biomarker Identification: Multivariate statistical analyses are critical for sifting through complex data to find significant patterns. Partial least-squares discriminant analysis (PLS-DA) is a supervised method used to examine targeted metabolic changes between groups (e.g., healthy vs. disease) and to identify metabolites, like N-acetylputrescine, that contribute most significantly to the separation. oncotarget.com The clinical performance of potential biomarkers is often evaluated using receiver operating characteristic (ROC) curve analysis. researchgate.netresearchgate.net

Molecular Modeling: Computational docking studies can complement experimental data by predicting how molecules like polyamines interact with larger structures. While not specific to N-acetylputrescine in the provided results, molecular dynamic simulations have been used to model how polyamines bind to dendrimers, providing insights into their binding modes and conformations, which can be extrapolated to understand interactions with enzymes or receptors. plos.org

These computational approaches are indispensable for transforming raw analytical data into biologically meaningful knowledge about the function and regulation of N-acetylputrescine within the broader metabolic network.

Emerging Research Areas and Future Directions in N Acetylputrescinium Studies

Elucidation of Unidentified Enzymes and Regulatory Nodes in N-acetylputrescine Metabolism

The metabolic pathways involving N-acetylputrescine are not entirely understood, with several key enzymatic steps and regulatory mechanisms remaining to be identified. In the biosynthesis of GABA from putrescine, N-acetylputrescine is an intermediate. While the enzymes putrescine acetyltransferase (PAT), monoamine oxidase B (MAO-B), and aldehyde dehydrogenase (ALDH) are known to be involved in the conversion of putrescine to N-acetyl-γ-aminobutyric acid (N-acetyl-GABA), the deacetylase enzyme that catalyzes the final step to produce GABA is still unknown. wikipedia.org

In plants like Arabidopsis thaliana, while N-acetyltransferase 1 (NATA1) and arginine decarboxylase 1 (ADC1) have been identified as key enzymes in N-acetylputrescine synthesis, the enzyme responsible for spermidine (B129725) acetylation has yet to be discovered. researchgate.net Furthermore, research suggests the existence of promiscuous enzymatic activities that contribute to N-acetylputrescine metabolism, which are not yet fully characterized. scispace.combiorxiv.org For instance, in Pseudomonas aeruginosa, an acetylpolyamine amidohydrolase is induced by N-carbamoylputrescine and acts on it to produce putrescine, indicating alternative pathways that could indirectly influence N-acetylputrescine levels. researchgate.net

Recent studies have highlighted the importance of bacterial enzymes in N-acetylputrescine production, particularly during infections. The bacterial enzyme SpeG has been identified as being responsible for acetylating putrescine in gram-negative bacteria. nih.govnih.gov This is significant because the human homolog, spermidine/spermine (B22157) acetyltransferase 1 (SAT1), shows minimal activity towards putrescine under normal physiological conditions. nih.gov The regulation of these enzymes and their interplay with host metabolism are crucial areas for future investigation. For example, understanding the regulatory networks that control the expression and activity of enzymes like SpeG could provide insights into bacterial pathogenesis. nih.govnih.gov

Regulatory nodes that connect polyamine metabolism with other central metabolic pathways are also an area of active research. Polyamines can influence gene expression and stress responses by binding to nucleic acids and affecting post-translational modifications. biorxiv.org The interplay between polyamine flux and other metabolic pathways, such as those involving S-adenosylmethionine (SAM) and Acetyl-CoA, which are critical for histone modifications, suggests a complex regulatory network that is yet to be fully mapped. biorxiv.org

Comprehensive Metabolic Network Mapping and Dynamic Modeling of N-acetylputrescine/N-acetylputrescinium Interactions

The development of comprehensive metabolic network maps and dynamic models is essential for understanding the complex interactions of N-acetylputrescine within a biological system. These models aim to integrate data from genomics, proteomics, and metabolomics to create a holistic view of metabolic fluxes. researchgate.netbiorxiv.org Such models can help to predict how perturbations in one part of the network, such as the inhibition of a specific enzyme, will affect the rest of the system. biorxiv.org

Recent advancements in untargeted metabolomics and computational modeling are beginning to shed light on these complex interactions. biorxiv.orgmdpi.com For example, studies have used metabolomics to identify correlations between N-acetylputrescine and other metabolites, revealing its connection to various metabolic pathways, including polyamine biosynthesis and butanoate metabolism. biorxiv.orgmdpi.com In E. coli, correlation network analysis has shown that N-acetylputrescine is associated with polyamine biosynthesis and that changes in its network properties can reflect more efficient use of metabolic precursors. biorxiv.org

Dynamic modeling can also be used to simulate the metabolic interplay between different organisms, such as the host and pathogenic bacteria during an infection. For instance, in silico modeling of the co-culture of Fusobacterium nucleatum and colon cancer cells has helped to delineate the metabolic exchanges and identify key metabolites, including N-acetylputrescine, that are involved in these interactions. researchgate.net These models can incorporate flux balance analysis (FBA) to predict metabolic states under different conditions. researchgate.net

The integration of multi-omics data is crucial for building accurate and predictive models. mdpi.com By combining proteomics and metabolomics, researchers can identify key enzymes and regulatory proteins that control N-acetylputrescine levels and link them to specific metabolic states or disease phenotypes. mdpi.com For example, integrated analysis in sepsis-associated acute kidney injury revealed significant accumulation of polyamine catabolic products, including N-acetylputrescine, which was associated with upregulated expression of the rate-limiting enzyme SAT1. mdpi.com

Interactive Data Table: Key Enzymes in N-acetylputrescine Metabolism

| Enzyme | Function | Organism/System | Reference |

| Putrescine Acetyltransferase (PAT) | Converts putrescine to N-acetylputrescine | General pathway | wikipedia.org |

| Monoamine Oxidase B (MAO-B) | Converts N-acetylputrescine to N-acetyl-γ-aminobutyraldehyde | General pathway | wikipedia.org |

| Aldehyde Dehydrogenase (ALDH) | Converts N-acetyl-γ-aminobutyraldehyde to N-acetyl-γ-aminobutyric acid | General pathway | wikipedia.org |

| SpeG | Acetylates putrescine | Gram-negative bacteria | nih.govnih.gov |

| N-acetyltransferase 1 (NATA1) | Synthesizes N-acetylputrescine from putrescine and Nδ-acetylornithine from ornithine | Arabidopsis thaliana | researchgate.net |

| Arginine Decarboxylase 1 (ADC1) | Converts Nδ-acetylornithine to N-acetylputrescine | Arabidopsis thaliana | researchgate.net |

| Spermidine/spermine N1-acetyltransferase (SAT1) | Acetylates spermidine and spermine; low activity with putrescine | Humans | nih.govresearchgate.net |

| Acetylpolyamine Amidohydrolase | Converts N-carbamoylputrescine to putrescine | Pseudomonas aeruginosa | researchgate.net |

Translational Research towards Antimicrobial Strategies and Enhancement of Organismal Resilience

Elevated levels of bacterially-derived N-acetylputrescine have been identified as a metabolic marker for gram-negative bloodstream infections (BSI), with higher levels associated with worse clinical outcomes. nih.govnih.gov This discovery has opened up new avenues for translational research aimed at developing novel antimicrobial strategies. Targeting the bacterial enzyme SpeG, which is responsible for putrescine acetylation, has been shown to reduce bacterial proliferation and slow disease progression in preclinical models. nih.govnih.gov

Inhibition of SpeG activity leads to increased permeability of the bacterial membrane. nih.gov This increased permeability enhances the intracellular accumulation of antibiotics, which can help to overcome antimicrobial resistance in clinical isolates. nih.govnih.gov This strategy of targeting a pathogen-specific metabolic pathway represents a promising approach to resensitize resistant bacteria to existing antibiotics. researchgate.net

Beyond antimicrobial strategies, research into N-acetylputrescine is also exploring its role in organismal resilience to metabolic stress. In the cave-adapted Mexican tetra, Astyanax mexicanus, which exhibits remarkable resilience to metabolic stresses like starvation and high triglyceride levels, N-acetylputrescine is one of the metabolites that show altered levels compared to their surface-dwelling counterparts. biorxiv.org This suggests that modulation of polyamine metabolism, including N-acetylputrescine levels, may be part of an evolutionary strategy to enhance survival under extreme metabolic conditions. biorxiv.org

The role of N-acetylputrescine in stress resilience is also being investigated in plants. In Arabidopsis thaliana, the synthesis of N-acetylputrescine is induced by cold stress, suggesting its involvement in the plant's response to adverse environmental conditions. researchgate.net Understanding the mechanisms by which N-acetylputrescine contributes to stress tolerance in different organisms could lead to strategies for enhancing the resilience of agriculturally important plants or even mitigating the effects of metabolic stress in humans. researchgate.netresearchgate.net

Further research is needed to fully elucidate the potential of targeting N-acetylputrescine metabolism for therapeutic purposes. This includes the development of specific inhibitors for enzymes like SpeG and a deeper understanding of the downstream effects of modulating N-acetylputrescine levels in different biological contexts. nih.gov

Interactive Data Table: Research Findings on N-acetylputrescine

| Research Area | Key Finding | Implication | Reference |

| Antimicrobial Strategies | Elevated N-acetylputrescine from bacteria is a marker for bloodstream infections; inhibiting the bacterial enzyme SpeG reduces bacterial growth and increases antibiotic efficacy. | Targeting bacterial putrescine acetylation is a potential strategy to combat antimicrobial resistance. | nih.govnih.gov |

| Organismal Resilience | The cavefish Astyanax mexicanus, a model for metabolic resilience, shows altered levels of N-acetylputrescine. | Modulation of polyamine metabolism may contribute to tolerance of metabolic stress. | biorxiv.org |

| Plant Stress Response | N-acetylputrescine synthesis is induced by cold stress in Arabidopsis thaliana. | N-acetylputrescine may play a role in plant adaptation to environmental stress. | researchgate.net |

| Disease Biomarker | Altered levels of N-acetylputrescine have been associated with conditions like Parkinson's disease and certain cancers. | N-acetylputrescine could serve as a potential biomarker for disease diagnosis and progression. | nih.govmedchemexpress.com |

Q & A

Q. How to design a longitudinal study assessing this compound’s chronic exposure effects without confounding environmental variables?

- Methodological Answer : Use controlled animal models (e.g., inbred strains) with standardized diets and housing. Implement randomized block designs to minimize batch effects. Analyze time-series data with mixed-effects models (R/lme4) and adjust for covariates (age, weight) .

Ethical and Reproducibility Considerations

Q. What steps ensure compliance with ethical guidelines when studying this compound in animal models?

Q. How can researchers enhance the reproducibility of this compound studies in low-resource settings?

- Methodological Answer : Publish step-by-step protocols on platforms like protocols.io . Use open-source tools (ImageJ, R) for data analysis and share reagents via nonprofit repositories (Addgene). Collaborate with peer labs for inter-laboratory validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.